REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[O:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[C:16]1[N:17]=[C:18]([C:21]([NH:23][CH:24]2[CH2:29][CH2:28][CH2:27][CH2:26][CH:25]2[OH:30])=[O:22])[S:19][CH:20]=1.C(N(CC)CC)C>ClCCl.C(OCC)(=O)C.O>[O:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[C:16]1[N:17]=[C:18]([C:21]([NH:23][CH:24]2[CH2:29][CH2:28][CH2:27][CH2:26][C:25]2=[O:30])=[O:22])[S:19][CH:20]=1
|
Name
|
|
Quantity
|
0.776 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.24 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
413 mg
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=1N=C(SC1)C(=O)NC1C(CCCC1)O
|
Name
|
|
Quantity
|
0.983 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at −60° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C=1N=C(SC1)C(=O)NC1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 339 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |